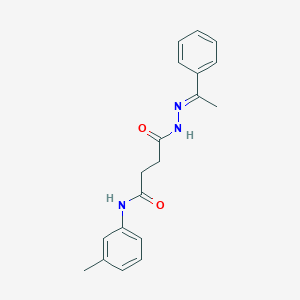
N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities . The structure of this compound includes a hydrazine moiety coupled with a pyrazole ring, making it a significant molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide typically involves the reaction of hydrazine derivatives with carbonyl compounds. One common method includes the condensation of 3-methylphenylhydrazine with 4-oxo-4-(2-(1-phenylethylidene)butanoic acid under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Medicine: Investigated for its potential use in developing new therapeutic agents for tropical diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . Additionally, it may interfere with the metabolic pathways of Plasmodium species, contributing to its antimalarial activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxyphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Methylphenyl)-N’-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
N-(3-Methylphenyl)-4-oxo-4-(2-(1-phenylethylidene)hydrazino)butanamide stands out due to its specific substitution pattern on the phenyl ring and the presence of a hydrazine moiety. These structural features contribute to its unique pharmacological properties and make it a valuable compound for further research and development.
Properties
CAS No. |
303084-05-1 |
|---|---|
Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(3-methylphenyl)-N'-[(E)-1-phenylethylideneamino]butanediamide |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-6-10-17(13-14)20-18(23)11-12-19(24)22-21-15(2)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,20,23)(H,22,24)/b21-15+ |
InChI Key |
KLPPGYLEQLXVAV-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)N/N=C(\C)/C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)NN=C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















